Cerium triiodate

Descripción

Contextual Significance of Cerium(III) Iodate (B108269) within Inorganic and Materials Chemistry Research

Cerium, a lanthanide, is notable for its ability to exist in both +3 and +4 oxidation states, a characteristic that is rare among the rare-earth elements. wikipedia.orgwikipedia.org This dual valency is a cornerstone of its rich chemistry. wikipedia.org In its +3 state, cerium behaves as a typical rare-earth element, while the +4 state imparts strong oxidizing properties. britannica.com The iodate anion (IO₃⁻) is a polyatomic ion that, when combined with cerium, forms compounds with interesting structural and functional attributes.

The study of cerium iodates is significant for several reasons. The iodate ligand has played a crucial role in the historical separation of cerium(IV) from other trivalent lanthanide cations in aqueous solutions. acs.org Furthermore, the combination of cerium and iodate leads to the formation of complex crystal structures with potential applications in various fields. Research into cerium(III) iodate and its derivatives contributes to a deeper understanding of lanthanide coordination chemistry and the development of new materials with tailored properties.

Historical Perspectives in Cerium Coordination Chemistry Studies

The discovery of cerium in 1803 by Jöns Jacob Berzelius, Wilhelm Hisinger, and independently by Martin Klaproth, marked the beginning of extensive research into its chemical behavior. britannica.comrsc.org The name "cerium" was inspired by the asteroid Ceres, discovered two years prior. rsc.org Early studies focused on the fundamental properties and reactions of cerium and its compounds.

A significant milestone in cerium coordination chemistry was the understanding and utilization of its dual oxidation states (+3 and +4). wikipedia.org The ability to precipitate ceric iodate (Ce(IO₃)₄) has been historically important for the analytical determination and separation of cerium from other rare earths. acs.orgacs.org Over the years, the focus has expanded to include the synthesis and characterization of various cerium complexes, including those with organometallic ligands. While organocerium(IV) compounds remain relatively rare, significant progress has been made in recent years through the use of specialized ligands and synthetic methods. rsc.org The so-called "cerocene," a cerium(IV) complex with cyclooctatetraenyl ligands, has been known since 1976. rsc.org

Current Academic Research Landscape of Cerium(III) Iodate Systems

Contemporary research on cerium(III) iodate systems is vibrant and multifaceted, exploring new synthetic routes, crystal structures, and applications. A significant area of investigation is the synthesis of novel mixed-anion cerium iodates. For instance, researchers have successfully synthesized compounds like Ce(IO₃)₂F₂, Ce(IO₃)₃F, and Ce(IO₃)₂(NO₃) using hydrothermal methods. researchgate.netresearchgate.net These materials exhibit interesting properties, such as large second-harmonic generation (SHG) effects and high laser-induced damage thresholds, making them promising for applications in nonlinear optics. researchgate.netresearchgate.netnih.gov

The hydrothermal synthesis technique is frequently employed to create cerium iodate and related compounds, as it allows for the formation of unique crystal structures under controlled conditions. rsc.orgindexcopernicus.com Studies have also delved into the intermediate-valent systems of cerium, where both Ce(III) and Ce(IV) coexist within the same compound, such as in Ce₂(IO₃)₆(OHₓ). acs.orgacs.org This research provides insights into the electronic and structural properties of these complex materials. Furthermore, cerium(III)-iodate interactions have been investigated in the context of oscillating chemical reactions like the Briggs-Rauscher reaction, where they play a catalytic role. researchgate.netlew.ro

Structure

2D Structure

Propiedades

Número CAS |

24216-72-6 |

|---|---|

Fórmula molecular |

CeI3O9 |

Peso molecular |

664.82 g/mol |

Nombre IUPAC |

cerium(3+);triiodate |

InChI |

InChI=1S/Ce.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

Clave InChI |

PQHURNLQKOJVNY-UHFFFAOYSA-K |

SMILES canónico |

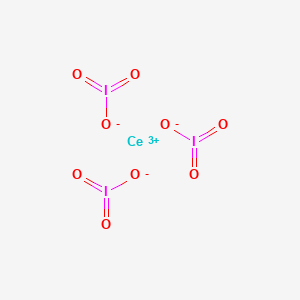

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+3] |

Origen del producto |

United States |

Synthetic Methodologies and Crystal Growth Techniques for Cerium Iii Iodate

Direct Synthesis Approaches

Direct synthesis of cerium(III) iodate (B108269) typically involves precipitation or co-precipitation methods where soluble precursors are combined in a solution to yield the insoluble product. These methods are often favored for their simplicity and scalability.

A common direct synthesis route involves the reaction of a soluble cerium(III) salt with an iodate source in an aqueous medium. For instance, cerium(III) nitrate (B79036) hexahydrate can be used as the cerium precursor. scielo.org.mx In a typical procedure, an aqueous solution of cerium(III) nitrate is mixed with a stoichiometric amount of an iodate-containing solution, such as potassium iodate (KIO₃) or iodic acid (HIO₃). Due to the low solubility of cerium(III) iodate in water, it precipitates out of the solution upon mixing the reagents.

The general reaction can be represented as: Ce³⁺(aq) + 3IO₃⁻(aq) → Ce(IO₃)₃(s)

The process of nanoparticle formation via precipitation starts with nucleation from the precursor solution, followed by the growth of these nuclei. nih.gov The resulting precipitate is then separated by filtration, washed with deionized water to remove any soluble impurities, and dried under controlled conditions. The pH of the reaction mixture is a critical parameter and must be carefully controlled, often maintained at a specific value to ensure the complete precipitation of cerium(III) carbonate, which can then be converted to the desired product. scielo.org.mx This approach is analogous to the synthesis of other cerium compounds, such as cerium oxide nanoparticles, where cerium(III) nitrate is a common precursor and precipitation is induced by adding a base. scielo.org.mxmdpi.com

Precursor-Based Synthetic Pathways

Precursor-based methods offer greater control over the final product's characteristics by using intermediate compounds or specific starting materials that influence the reaction pathway.

Cerium(III) halides, such as cerium(III) chloride (CeCl₃) and cerium(III) iodide (CeI₃), serve as effective precursors for the synthesis of various cerium compounds. ontosight.airesearchgate.net In the context of cerium(III) iodate synthesis, a cerium(III) halide can be reacted with an iodate source. For example, using CeCl₃ as a precursor has been shown to be effective in producing pure nanorods in the synthesis of other cerium-based nanomaterials. nih.gov

The choice of the halide anion in the precursor can play a significant role in directing the morphology of the final crystalline product. Research on cerium oxide synthesis has demonstrated that halide anions like Cl⁻ can adsorb onto the surfaces of initial nuclei, stabilizing specific shapes like nanorods and promoting anisotropic growth. nih.gov While this specific effect is documented for oxides, the underlying principle of anions acting as shape-directing agents is a relevant consideration in the synthesis of cerium(III) iodate from halide precursors. The synthesis of cerium(III) iodide itself can be achieved by reacting cerium metal with iodine, and this product can then serve as a starting material for other organocerium compounds. wikipedia.org

Hydrothermal synthesis is a powerful technique for producing high-purity, well-defined crystalline materials. The method involves chemical reactions in aqueous solutions within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water (typically between 100°C and 500°C). google.com The elevated temperature and corresponding autogenous pressure facilitate the dissolution of reactants and the crystallization of products that may be inaccessible under ambient conditions.

For the synthesis of cerium(III) iodate, traditional subcritical hydrothermal methods are employed. These reactions, conducted at temperatures below 250°C, have been shown to successfully yield centrosymmetric Ce(IO₃)₃. acs.org The general procedure involves placing the precursor materials, such as a cerium salt and an iodate source, into a PTFE-lined autoclave with water. The vessel is then heated to a specific temperature (e.g., 180-230°C) for a set duration, allowing for the slow growth of crystals. acs.orgrsc.org Following the reaction, the autoclave is cooled slowly to room temperature to promote the formation of high-quality crystals. nsf.gov This technique has been widely used for various rare-earth iodates and complex cerium iodates. rsc.orgnsf.gov

It is noteworthy that operating under supercritical hydrothermal conditions (e.g., T = 400°C and P ≈ 25 MPa) can lead to the formation of different cerium iodate phases, highlighting the method's sensitivity to temperature and pressure. acs.org

Influence of Synthesis Parameters on Crystalline Product Formation

The physical and chemical properties of the final cerium(III) iodate product are highly dependent on the synthesis parameters. Careful control of these variables is essential for achieving desired outcomes such as specific crystal sizes, morphologies, and phase purity.

Key Synthesis Parameters:

Precursor Type: The choice of cerium precursor significantly influences the final product. A comparative study on the synthesis of CuO-CeO₂ catalysts using either Ce(III) nitrate or Ce(IV) ammonium (B1175870) nitrate showed that the precursor's oxidation state had a major impact on the grain size, surface area, and reducibility of the catalyst. nju.edu.cn This demonstrates that the initial oxidation state of cerium is a critical parameter.

Reaction Temperature: Temperature plays a crucial role in the crystallization process by affecting both nucleation and crystal growth kinetics. nih.gov In hydrothermal synthesis, temperature can determine the specific crystalline phase of the product. For example, subcritical temperatures (<250°C) yield Ce(IO₃)₃, whereas supercritical temperatures (400°C) result in the formation of a different phase, Ce₂I₆O₁₈. acs.org In precipitation methods, increasing the reaction temperature can lead to faster nucleation, resulting in a larger number of smaller nuclei and ultimately shorter nanorods. nih.gov

pH and Reagent Concentration: The pH of the synthesis solution is a critical factor, particularly in precipitation methods. Maintaining a constant pH is often necessary to ensure the formation of the desired product without competing side reactions. scielo.org.mx The concentration of reagents, such as the base used for precipitation (e.g., NaOH), can also be a key parameter to control the phase and morphology of the synthesized products. acs.org

Counter-Anions: The anions present in the reaction mixture, often from the cerium precursor (e.g., Cl⁻ from CeCl₃ or NO₃⁻ from Ce(NO₃)₃), can influence the morphology of the crystalline product. Halide anions, in particular, have been shown to promote the formation of anisotropic structures like nanorods by selectively adsorbing onto crystal faces. nih.gov

The following tables provide a summary of research findings related to synthesis conditions and the influence of various parameters.

Table 1: Summary of Hydrothermal Synthesis Conditions for Cerium Iodates and Related Compounds

| Compound/System | Precursors | Temperature (°C) | Pressure (MPa) | Observations | Source(s) |

|---|---|---|---|---|---|

| Ce(IO₃)₃ | Cerium and Iodate Source | < 250 | Autogenous | Forms centrosymmetric Ce(IO₃)₃ | acs.org |

| Ce₂I₆O₁₈ | Cerium and Iodate Source | 400 | ~25 | Supercritical conditions yield a noncentrosymmetric phase | acs.org |

| Ce₂(IO₃)₆(OHₓ) | (NH₄)₂Ce(NO₃)₆, I₂O₅ | 180 | Autogenous | Hydrolysis leads to intermediate-valent Ce(III)/Ce(IV) iodates | acs.org |

| Cs₂Ce(IO₃)₆ | CsF, CeO₂, H₅IO₆, HIO₃ | 230 | Autogenous | Synthesis of a complex cesium cerium(IV) iodate | rsc.org |

Table 2: Influence of Synthesis Parameters on Product Characteristics

| Parameter | Effect | Example System | Source(s) |

|---|---|---|---|

| Precursor Oxidation State | Affects grain size, surface area, and reducibility. | CuO-CeO₂ from Ce(III) vs. Ce(IV) precursors. | nju.edu.cn |

| Temperature | Determines crystalline phase; affects crystal size and aspect ratio. | Ce(IO₃)₃ vs. Ce₂I₆O₁₈; CeO₂ nanorods. | nih.govacs.org |

| pH | Critical for controlling precipitation and preventing side reactions. | CeO₂ nanoparticle precipitation. | scielo.org.mx |

| Counter-Anions | Can act as shape-directing agents, influencing morphology (e.g., nanorods). | CeO₂ nanorods from CeCl₃ precursor. | nih.gov |

Structural Elucidation and Crystallographic Analysis of Cerium Iii Iodate

Crystal Structure Determination via X-ray Diffraction Techniques

X-ray diffraction has been the principal method for determining the atomic arrangement within cerium(III) iodate (B108269) crystals. These studies provide fundamental data on the unit cell dimensions, space group, and the precise coordinates of the cerium, iodine, and oxygen atoms.

Some cerium iodate compounds crystallize in the monoclinic system, a crystal system characterized by three unequal axes with one oblique angle. Specifically, a non-centrosymmetric phase of cerium iodate, Ce₂I₆O₁₈, has been identified to crystallize in the monoclinic chiral space group P2₁. rsc.org This is distinct from the centrosymmetric structure of Ce(IO₃)₃, which is reported to have the space group P2₁/n. rsc.org The synthesis of Ce₂I₆O₁₈ was achieved under high-temperature and high-pressure hydrothermal conditions. rsc.orgacs.org The anhydrous Type I family of rare-earth iodates, which includes cerium, also crystallizes in the monoclinic system, but with the space group P2₁/a. colab.wsaip.org

For the Ce₂I₆O₁₈ phase, the lattice parameters have been determined as follows:

| Parameter | Value |

| a | 8.7252(2) Å |

| b | 7.0474(1) Å |

| c | 13.096(3) Å |

| β | 90.81(0)° |

| Z | 2 |

| V | 805.2(3) ų |

| Data sourced from a study on a new rare earth ternary iodate. rsc.org |

The one-dimensional chains of CeO₉ polyhedra are further interconnected into two-dimensional layers. researchgate.net This cross-linking is facilitated by bridging iodate (IO₃⁻) groups. nih.govresearchgate.net The iodate groups, which exist as trigonal pyramids, act as ligands, bonding to cerium atoms in adjacent chains. rsc.org There are three crystallographically independent iodate groups, each exhibiting a different coordination mode, which contributes to the complexity of the layered structure. nih.gov The I-O bond distances within these groups range from 1.806(4) to 1.846(4) Å, and the O-I-O bond angles are between 89.9(2)° and 100.9(2)°. nih.gov

Structural Variations and Polymorphism in Cerium(III) Iodate Systems

Cerium iodate systems exhibit significant structural diversity and polymorphism, meaning they can exist in different crystal structures. Several distinct phases and related compounds have been identified, often synthesized under varying conditions.

For instance, besides the common Ce(IO₃)₃, a cerium iodate containing both Ce(III) and Ce(IV) ions, with the formula Ce₂(IO₃)₆(OHₓ) (where x is approximately 0 and 0.44), has been prepared. acs.orgfigshare.com These layered compounds consist of square antiprismatic cerium centers linked by bridging iodate anions and a bridging oxo or hydroxyl group. acs.org

Furthermore, the family of rare-earth iodates, to which cerium belongs, is known for its structural variety. At least six different structural types for anhydrous rare-earth iodates have been reported. aip.org The specific polymorph obtained can be influenced by factors such as temperature and pressure during synthesis. For example, high-temperature and high-pressure hydrothermal methods have yielded a non-centrosymmetric phase of cerium iodate (Ce₂I₆O₁₈), which contrasts with the centrosymmetric Ce(IO₃)₃ typically obtained under subcritical hydrothermal conditions. acs.org Other related compounds include cerium iodate fluorides, such as Ce(IO₃)₂F₂·H₂O, which feature one-dimensional chains of [Ce(IO₃)₂F₂]. researchgate.net

This propensity for forming various polymorphs and related structures highlights the chemical and structural versatility of cerium iodate systems. aip.orgresearchgate.net

Reactivity Mechanisms and Coordination Chemistry of Cerium Iii Iodate

Redox Chemistry of Cerium(III)/Cerium(IV) Transitions

Oxidative Pathways and Intermediate Species Characterization

In systems containing cerium and iodate (B108269), such as the BR reaction, the oxidation of Ce(III) to Ce(IV) is a critical step. This oxidation is not carried out by the iodate ion directly but by more reactive intermediate species generated in the reaction network. In acidic bromate-driven systems, for example, the oxidation of Ce(III) is understood to proceed via reaction with bromine dioxide radicals (BrO₂•). cdnsciencepub.com

Investigation of C-X Bond Activation in Cerium-Mediated Processes

Cerium-based photocatalysis has emerged as a powerful tool for chemical synthesis, including the activation of carbon-halogen (C-X) bonds. acs.org This reactivity leverages the Ce(III)/Ce(IV) redox cycle. In a typical photocatalytic process, a Ce(III) complex absorbs light and enters an excited state, [Ce(III)]*. This excited species is a much stronger reductant than the ground state and can donate an electron to a substrate containing a C-X bond. nih.gov

For instance, an excited hexachloro-cerium(III) complex, [Ce(III)Cl6]^3-, can facilitate the activation of a C-I bond in a molecule like 1-fluoro-4-iodobenzene. acs.orgnih.gov This process involves the oxidation of the cerium center to [Ce(IV)Cl6]^2- and the cleavage of the C-I bond to produce an aryl radical and an iodide ion. acs.orgnih.gov The catalytic cycle is completed by a sacrificial reagent that reduces the Ce(IV) species back to Ce(III). While this chemistry is well-studied for cerium complexes with halide ligands, specific studies detailing the use of cerium triiodate as a direct precursor for photocatalytic C-X bond activation are not prominent in the literature, likely due to its insolubility in the organic solvents typically used for such reactions.

Organocerium Compound Formation and Mechanistic Studies

Organocerium compounds, which feature a direct carbon-cerium bond, are highly valuable reagents in organic synthesis. wikipedia.org The standard and most common method for their preparation involves the in-situ reaction of an anhydrous cerium(III) salt, typically cerium(III) chloride or cerium(III) iodide, with an organolithium or Grignard reagent. wikipedia.orgnih.gov The choice of precursor is critical; the higher solubility of cerium halides in ethereal solvents like tetrahydrofuran (B95107) (THF) is essential for the transmetalation reaction to occur efficiently. wikipedia.org

Due to its significant insolubility in these non-aqueous solvents, cerium(III) iodate is not a conventional starting material for generating organocerium reagents. The formation mechanism involves the displacement of the halide ligands on the cerium center by the alkyl or aryl group from the organometallic reagent. nih.gov The resulting organocerium species, often formulated as "RCeCl₂", are highly nucleophilic but generally non-basic, allowing for selective reactions with a wide range of substrates. wikipedia.org While the field of organocerium chemistry is extensive, its development has been based on halide precursors, and mechanistic studies involving this compound for this purpose are not documented.

Table of Mentioned Compounds

Computational and Theoretical Investigations on Cerium Iodine Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a cornerstone for the computational study of solid-state materials and coordination complexes, including those of lanthanides. aps.org It offers a balance between computational cost and accuracy, making it suitable for analyzing the electronic structure and bonding in cerium-iodine systems. DFT calculations for cerium compounds must properly account for the strongly correlated 4f electrons, which are often treated using specialized approaches like the DFT+U method, where a Hubbard U parameter is added to correct for self-interaction errors and better describe electron localization. uic.edu

In the context of cerium triiodate, DFT can elucidate the nature of the chemical bonds between the cerium center and the iodate (B108269) ligands. The crystal structure of this compound, Ce(IO₃)₃, is characterized by one-dimensional chains of edge-sharing CeO₉ polyhedra that are cross-linked by bridging iodate groups into a three-dimensional network. nih.govresearchgate.net DFT calculations can model this structure, analyzing the electron density distribution to characterize the Ce-O and I-O bonds. These calculations often reveal a significant degree of ionic character in the Ce-O bond, consistent with the large electronegativity difference between cerium and oxygen. Furthermore, analysis of the density of states (DOS) and projected density of states (PDOS) can reveal the contributions of cerium (4f, 5d) and iodate group orbitals to the valence and conduction bands, providing a detailed picture of the electronic makeup of the compound. mdpi.com The hybridization between cerium's 4f orbitals and the spd conduction electrons is a key feature that DFT can explore. arxiv.org

A significant application of DFT in cerium chemistry is the prediction of redox properties, particularly the Ce(III)/Ce(IV) redox couple. researchgate.net The ability of cerium to switch between these two oxidation states is central to its catalytic and electronic applications. mdpi.com DFT provides a robust framework for calculating the thermodynamic feasibility of this redox transition.

Two primary methods are employed to predict redox potentials from DFT calculations:

Direct Calculation of Gibbs Free Energy: This approach involves computing the total Gibbs free energy (ΔG°) for both the oxidized (Ce(IV)) and reduced (Ce(III)) states of the complex. The difference, ΔG°(CeIV/CeIII), can be directly correlated with the experimental redox potential (E₁/₂). nih.gov This method requires accurate modeling of the compound and its solvent environment, often using a continuum solvent model. researchgate.net

Correlation with Molecular Orbital Energies: A simpler, yet effective, method involves correlating the experimental redox potentials with the energies of the frontier molecular orbitals. nih.gov Specifically, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the Ce(IV) complex or the Highest Occupied Molecular Orbital (HOMO) of the Ce(III) complex can be linearly correlated with the measured E₁/₂ values. researchgate.netnih.gov For an oxidation process, molecules with higher HOMO energy levels are more easily oxidized, corresponding to a lower oxidation potential. nih.gov

These computational predictions are invaluable for screening new cerium complexes and understanding the electronic factors that tune their redox behavior.

| Computational Method | Key Calculated Parameter | Relationship to Redox Potential (E₁/₂) | Notes |

|---|---|---|---|

| Gibbs Free Energy Difference | ΔG°(CeIV/CeIII) | Direct linear correlation | Requires geometry optimization of both Ce(III) and Ce(IV) states and inclusion of solvent effects. researchgate.netnih.gov |

| Frontier Molecular Orbital Energy | CeIV LUMO or CeIII HOMO Energy | Inverse linear correlation (for HOMO) | Provides a computationally less expensive, yet predictive, alternative to full free energy calculations. researchgate.netnih.gov |

DFT calculations are routinely used to predict and refine the geometric structures of molecules and periodic solids. For this compound, DFT can be used to perform a full geometry optimization, starting from experimental crystallographic data, to find the minimum energy structure. This process yields optimized lattice parameters, bond lengths, and bond angles that can be compared with experimental values to validate the computational model. researchgate.net Studies on various cerium complexes have shown good agreement between DFT-optimized geometries and those determined by X-ray crystallography. researchgate.net

The key structural features of Ce(IO₃)₃ that can be analyzed using DFT include:

Ce-O bond distances: Determining the lengths of the nine Ce-O bonds within the CeO₉ polyhedron.

I-O bond distances and O-I-O angles: Analyzing the geometry of the trigonal pyramidal IO₃⁻ groups.

Lattice Parameters: Calculating the dimensions of the unit cell.

By analyzing the potential energy surface, DFT can also explore different possible conformational states or polymorphs of this compound, predicting their relative stabilities. This is particularly important for understanding phase transitions under different temperature and pressure conditions.

| Parameter | Description | Significance |

|---|---|---|

| Coordination Environment | Geometry of the CeO₉ polyhedra and IO₃⁻ groups. | Confirms the local structure around the cerium and iodine atoms. nih.gov |

| Bond Lengths (Ce-O, I-O) | The average distance between bonded atomic nuclei. | Provides insight into bond strength and character (ionic vs. covalent). |

| Bond Angles (O-I-O) | The angle between adjacent I-O bonds. | Defines the shape of the iodate anion. researchgate.net |

| Lattice Constants | The dimensions of the crystal's unit cell. | Defines the overall crystal structure and density. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of materials. rsc.org It is the primary computational tool for calculating and interpreting UV-visible absorption and emission spectra. researchgate.netrsc.org For a compound like this compound, TD-DFT calculations could predict the energies of electronic transitions, their intensities (oscillator strengths), and their character (e.g., ligand-to-metal charge transfer, LMCT). rsc.org

A TD-DFT study on this compound would involve calculating the excitation energies from the ground state to various excited states. Analysis of the molecular orbitals involved in these transitions would reveal their nature. For instance, transitions from orbitals primarily located on the iodate ligands to empty 4f or 5d orbitals on the cerium center would be classified as LMCT. The results of these calculations could be used to assign the features observed in an experimental UV-Vis spectrum. Furthermore, by performing geometry optimizations on the potential energy surfaces of excited states, TD-DFT can be used to model emission processes (fluorescence and phosphorescence) and investigate non-radiative decay pathways, providing insights into the photophysics and excited-state dynamics of the material. google.comstackexchange.com

Ab Initio Calculations for Lanthanide Complexes

While DFT is widely used, for systems with complex electronic structures like lanthanides, higher-level ab initio (from first principles) methods are sometimes required for benchmark accuracy. These methods solve the Schrödinger equation with fewer approximations than DFT but are computationally much more demanding. uni-koeln.de

For cerium complexes, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) are particularly important. uni-koeln.de These methods are necessary when the ground electronic state cannot be described by a single electron configuration, which is often the case for cerium compounds due to the near-degeneracy of its 4f orbitals with other valence orbitals. CASSCF calculations can provide a more accurate description of the electronic structure, bonding, and oxidation state of cerium, which can sometimes be ambiguous in DFT. uni-koeln.de While a full CASSCF calculation on the solid-state structure of this compound would be computationally prohibitive, these methods are invaluable for studying smaller model clusters to understand the fundamental electronic interactions in the Ce-O-I system.

Molecular Dynamics Simulations for Reaction Intermediates

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. When combined with quantum mechanical calculations for the forces between atoms, the method is known as ab initio molecular dynamics (AIMD). rsc.org

AIMD simulations could be used to study the behavior of this compound in solution or to investigate the mechanisms of its formation or decomposition. For example, by simulating the reaction of cerium ions with iodate ions in an aqueous environment, one could potentially observe the formation of reaction intermediates and transition states leading to the final product. chemrxiv.org This approach allows for the exploration of reaction pathways and the calculation of activation free energies. nih.gov Such simulations can reveal transient species that are difficult to detect experimentally and provide a detailed, atomistic understanding of the reaction dynamics. rsc.org

Thermal Decomposition Pathways and Solid State Transformations of Cerium Iii Iodate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Thermal Stability Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques used to study the thermal stability of compounds. labmanager.com TGA measures changes in the mass of a sample as a function of temperature, indicating processes like dehydration or decomposition, while DSC measures the heat flow associated with thermal events such as phase transitions and reactions. labmanager.comparticletechlabs.com

While specific TGA/DSC data for pure cerium(III) iodate (B108269) is not extensively detailed in the provided search results, the behavior of analogous rare-earth iodates, such as lanthanum(III) iodate (La(IO₃)₃), provides valuable insights. The TGA curve for ε-La(IO₃)₃ indicates high thermal stability up to 525 °C. acs.org Beyond this temperature, a multi-step decomposition occurs, characterized by distinct mass loss events and corresponding endothermic peaks in the DSC curve. acs.org This high stability is a common feature among rare-earth iodates.

For cerium compounds in general, thermal analysis typically reveals a decomposition process that concludes with the formation of the stable cerium(IV) oxide (CeO₂). researchgate.net Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is particularly effective for characterizing these transformations by correlating mass changes with their energetic effects. ri.se

Table 1: Representative Thermal Analysis Data for a Rare-Earth Iodate (ε-La(IO₃)₃) Data serves as an analogue for cerium(III) iodate behavior.

| Temperature Range (°C) | Technique | Observation | Associated Process |

| Up to 525 | TGA | No significant mass loss | High thermal stability |

| 525 - 615 | TGA/DSC | Sharp mass loss with an endothermic peak at 605 °C | Release of iodine (I₂) |

| 615 - 786 | TGA/DSC | Slow mass loss with an endothermic peak at 770 °C | Release of oxygen (O₂) |

Source: acs.org

Identification of Intermediate Decomposition Products and Phases

The decomposition of cerium(III) iodate is expected to proceed through several intermediate stages before yielding the final product, cerium(IV) oxide. A key feature of cerium chemistry is the accessible +4 oxidation state, which strongly influences the decomposition pathway.

The process can be hypothesized as follows:

Initial Decomposition : Ce(IO₃)₃ begins to decompose, potentially forming unstable cerium oxy-iodates and releasing iodine vapor.

Oxidation : The Ce(III) center is oxidized to Ce(IV). This may lead to the formation of cerium(IV) iodate (Ce(IO₃)₄) or other intermediate Ce(IV) species.

Final Decomposition : These Ce(IV) intermediates further decompose, losing the remaining iodine and oxygen to form the thermodynamically stable cerium(IV) oxide (CeO₂). researchgate.net

The final residue, CeO₂, possesses a stable fluorite-type crystal structure. researchgate.net

Elucidation of Kinetics and Mechanisms of Thermal Degradation

The kinetics of thermal degradation describe the rate and mechanism of decomposition reactions. acs.org These parameters, including activation energy, can be determined from thermal analysis data. acs.org Although specific kinetic studies on cerium(III) iodate were not found in the search results, the general methodologies are well-established.

Kinetic analysis typically involves applying mathematical models to TGA or DSC data obtained at different heating rates. The activation energy (Ea), which represents the energy barrier for the decomposition reaction, can be calculated using various isoconversional methods. For many solid-state decompositions, the reaction mechanism can be complex, involving nucleation, growth, and diffusion processes. researchgate.net

For related cerium compounds, activation energies for decomposition have been reported. For instance, the wet air oxidation of Ce(III) in rare earth hydroxides has an apparent activation energy of 10.49 kJ mol⁻¹. researchgate.net While this value pertains to an oxidation process in solution rather than a solid-state thermal decomposition, it highlights the relatively low energy barrier for Ce(III) oxidation. The study of decomposition kinetics helps in understanding the reaction's sensitivity to temperature and predicting its behavior under different thermal conditions.

Influence of Atmospheric Conditions on Decomposition Pathways

The composition of the surrounding atmosphere—whether oxidizing (like air or pure oxygen) or inert (like nitrogen or argon)—has a profound effect on the thermal decomposition of cerium compounds. particletechlabs.com This is primarily due to the tendency of cerium to be oxidized from the +3 to the +4 state.

In an Oxidizing Atmosphere (e.g., Air, O₂): The presence of oxygen facilitates the oxidation of Ce(III) to Ce(IV). This often leads to a more direct and lower-temperature decomposition pathway to CeO₂. The oxidation of the cerium center can be a primary step that accelerates the subsequent breakdown of the compound.

In an Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of external oxygen, the decomposition mechanism changes significantly. The decomposition must rely on the oxygen available within the iodate anions themselves. This can lead to the formation of different intermediate products, such as cerium oxy-iodates, and the decomposition may occur at higher temperatures compared to in an oxidizing environment. The final product is still expected to be CeO₂, as the iodate group provides the oxygen for the final oxidation of cerium.

This atmospheric dependence is a critical factor in controlling the synthesis of cerium oxide with specific properties, as the reaction pathway influences the morphology and purity of the final product. ri.se

Academic Applications of Cerium Iii Iodate in Materials Science and Catalysis Research

Investigations in Catalysis Research

The catalytic properties of cerium compounds are well-established, primarily owing to the reversible Ce(III)/Ce(IV) redox couple. nih.gov This characteristic allows cerium-based materials to act as catalysts in a variety of chemical reactions, including important organic transformations. nih.govnih.gov

Cerium(III) iodate (B108269) plays a significant role as a catalytic species in certain oscillating chemical reactions, which are complex systems demonstrating periodic changes in the concentration of reactants. A notable example is the Briggs-Rauscher reaction, a well-known oscillating system that involves hydrogen peroxide, an acid, and malonic acid. researchgate.net In this reaction, cerium(III) can effectively replace the more traditional manganese(II) catalyst. researchgate.net

Research has experimentally proven that cerium(III) iodate species, represented as [Ce(III)(IO₃)ₙ]⁽³⁻ⁿ⁾ and the precipitate Ce(IO₃)₃, are catalytically involved in the mechanisms of both the Briggs-Rauscher and the Bray-Liebhafsky oscillating reactions. researchgate.net The catalytic cycle in these reactions often involves the oxidation of Ce(III) to Ce(IV) and its subsequent reduction. rsc.org At low concentrations, Ce(III) has been found to be approximately three times more effective than Mn(II) in the Briggs-Rauscher system. researchgate.net However, under certain conditions, such as high concentrations of iodate, cerium(III) iodate can precipitate, which influences the oscillatory behavior. researchgate.net

| Catalytic System | Role of Cerium(III) Iodate | Key Findings | References |

| Briggs-Rauscher Reaction | Catalyst | Can replace Mn(II); Ce(IO₃)₃ is a catalytically active species. researchgate.netresearchgate.net | researchgate.netresearchgate.netrsc.org |

| Bray-Liebhafsky Reaction | Catalyst | The [Ce(III)(IO₃)ₙ]⁽³⁻ⁿ⁾ complex is involved in the reaction mechanism. researchgate.net | researchgate.netrsc.org |

The photoresponsive nature of cerium compounds, involving electronic transitions of Ce(III) and Ce(IV), makes them promising candidates for photocatalysis. nih.gov This property can be harnessed to generate organic radicals, initiating various synthetic transformations. nih.gov While research on cerium(III) iodate itself as a primary photocatalyst is emerging, related cerium-containing iodates have demonstrated significant potential. For instance, a potassium cerium(IV) iodate, K₈Ce₂I₁₈O₅₃, has been shown to possess enhanced photocatalytic activity under visible light. acs.org

The general mechanism for cerium-based photocatalysis often involves the unique Ce(IV)/Ce(III) redox couple. nih.gov In many systems, the process is enhanced by the generation of highly reactive hydroxyl radicals from the reaction of photogenerated holes with water or hydroxide (B78521) ions. researchgate.net The efficiency of cerium(III)-based photocatalysts can be tuned through structural modifications of the cerium complex, which can alter the redox potentials and electron-transfer rates. rsc.org Studies on other metal iodates, such as Y(IO₃)₃, have also shown their potential as novel photocatalysts, suggesting a broader applicability for this class of materials in advanced synthesis. acs.org

Integration into Advanced Materials Systems Research

Cerium(III) iodate and related compounds are being explored for their potential in advanced materials, particularly in optoelectronics and ceramics, due to their unique structural and physical properties.

Metal iodates are a significant class of materials for nonlinear optical (NLO) applications, largely because the iodate anion (IO₃⁻) possesses a stereochemically active lone pair of electrons which can lead to large optical nonlinearities. mdpi.comuv.es Research has focused on creating new cerium iodate-based materials with non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation (SHG), a key NLO property.

A hydrothermally synthesized cerium iodate, identified as Ce₂I₆O₁₈, crystallizes in a non-centrosymmetric space group (P2₁) and exhibits a strong SHG response approximately nine times that of the benchmark material potassium dihydrogen phosphate (B84403) (KDP). rsc.org Furthermore, this material is phase-matchable and has a wide transparency window extending into the infrared region (up to 12.2 μm), making it suitable for laser frequency conversion applications. rsc.org

Additionally, the rational design of mixed-anion cerium iodates has led to new materials with promising optical properties. researchgate.netresearchgate.net For example, Ce(IO₃)₃F features a novel bilayered structure and exhibits large birefringence (0.225 @ 546 nm), while Ce(IO₃)₂(NO₃) shows a moderate SHG response (1 × KDP) and a high laser-induced damage threshold. researchgate.netresearchgate.net These findings underscore the potential of cerium iodates in the development of new optoelectronic devices. researchgate.netresearchgate.netmdpi.com

| Material | Key Optical Property | Value | References |

| Ce₂I₆O₁₈ | Second-Harmonic Generation (SHG) | ~9 × KDP | rsc.org |

| Ce(IO₃)₃F | Birefringence (at 546 nm) | 0.225 | researchgate.netresearchgate.net |

| Ce(IO₃)₂(NO₃) | Second-Harmonic Generation (SHG) | 1 × KDP | researchgate.netresearchgate.net |

| Ce(IO₃)₂(NO₃) | Laser-Induced Damage Threshold | 22 × AgGaS₂ | researchgate.netresearchgate.net |

Cerium(III) iodate is also investigated in the context of ceramics and nanomaterials. Nanoparticles of cerium phospho iodate, a tetravalent metal acid salt, have been synthesized using a chemical co-precipitation method, yielding particles in the 30 nm range. niscpr.res.in These nanomaterials have been characterized for their structure, morphology, and optical properties, showing a direct band gap of 3.4 eV. niscpr.res.in Thermal gravimetric analysis (TGA) of this material showed it undergoes decomposition in distinct stages, with the final crystalline product forming above 540°C. niscpr.res.in

The synthesis of cerium-based nanomaterials often involves techniques like co-precipitation, hydrothermal synthesis, and sol-gel methods. rsc.orgnih.gov These methods allow for the control of particle size and morphology, which are crucial for their application. For example, ceria (CeO₂) nanoparticles, which can be produced from cerium(III) precursors, are widely studied for applications in the ceramics industry. nih.govresearchgate.net The ability to synthesize cerium iodate nanomaterials opens up possibilities for creating novel ceramic composites with tailored properties.

Precursor Chemistry for Novel Cerium-Based Architectures

Cerium(III) iodate and related cerium(III) compounds serve as important precursors for the synthesis of novel cerium-based materials, most notably cerium oxide (CeO₂ or ceria). researchgate.netacs.org Ceria is a technologically significant material with wide applications in catalysis, fuel cells, and sensors. nih.govnih.govibg.edu.tr

The thermal decomposition of cerium compounds is a common route to produce ceria nanoparticles. nih.gov For instance, cerium(III) carbonate, formed by precipitating a cerium(III) nitrate (B79036) solution, can be calcined to yield CeO₂ nanoparticles. nih.gov Similarly, cerium(III)-based metal-organic frameworks (MOFs) and other coordination polymers have been shown to be effective precursors for synthesizing ceria. researchgate.net

The oxidation state of the cerium precursor plays a critical role in the synthesis mechanism. acs.org Studies using supercritical hydrothermal synthesis have shown that a cerium(III) carboxylate precursor first forms a cerium(III) hydroxide (Ce(OH)₃) intermediate, which is then oxidized and converted to CeO₂. acs.org In contrast, a cerium(IV) precursor can directly form uniform CeO₂ nanoparticles without going through a hydroxide intermediate. acs.org This understanding of precursor chemistry is crucial for controlling the size, morphology, and uniformity of the final cerium-based nanostructures. acs.org

Emerging Research Frontiers and Future Directions in Cerium Iii Iodate Chemistry

Exploration of Novel Synthesis Routes for Enhanced Control over Morphology and Purity

The development of advanced materials hinges on the precise control of their synthesis to tailor properties for specific applications. In the realm of cerium(III) iodate (B108269), researchers are actively exploring innovative synthetic methodologies to gain finer control over crystal morphology and enhance the purity of the final product. These efforts are crucial as the size, shape, and defect concentration of cerium(III) iodate crystals can significantly influence their performance in various applications.

Traditional precipitation methods often yield products with broad particle size distributions and irregular morphologies. To overcome these limitations, modern synthesis techniques are being employed. These include:

Hydrothermal and Solvothermal Methods: These techniques, carried out in aqueous or organic solvents at elevated temperatures and pressures, facilitate the growth of well-defined crystals. nih.govrsc.org By carefully tuning parameters such as temperature, pressure, reaction time, and the concentration of precursors, researchers can influence the nucleation and growth processes to produce cerium(III) iodate with specific morphologies like nanorods, nanocubes, and nanospheres. rsc.orgacs.org For instance, the use of surfactants or structure-directing agents in hydrothermal synthesis can guide the assembly of the initial building blocks into desired shapes. rsc.org A supercritical hydrothermal method has been shown to produce a new polar phase of ε-La(IO3)3 at high temperatures and pressures (400 °C and ≈25 MPa), highlighting the potential for discovering novel phases of cerium iodate under similar conditions. acs.orgresearchgate.net

Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. rsc.orgrsc.orgnih.gov The rapid heating can promote the formation of smaller, more uniform nanoparticles and can sometimes lead to the formation of metastable phases that are not accessible through traditional routes. scielo.brresearchgate.net This method offers a scalable and energy-efficient pathway for the large-scale production of lanthanide-based materials. rsc.org

Sonochemical Synthesis: This method employs high-intensity ultrasound to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov The extreme conditions generated during cavitation, including localized high temperatures and pressures, can drive chemical reactions and lead to the formation of unique nanostructured materials. nih.govresearchgate.net Sonochemistry offers a "green" chemistry approach as it can often be performed at room temperature and pressure, sometimes without the need for additional reducing or stabilizing agents. nih.gov The use of additives in sonochemical synthesis has been shown to significantly affect the particle size and distribution of cerium oxide nanoparticles. nih.govresearchgate.net

Flux Crystal Growth: This high-temperature solution growth technique involves dissolving the components of the desired crystal in a molten salt (the flux). As the solution cools, the desired crystalline material precipitates. This method is particularly useful for growing large, high-quality single crystals that are difficult to obtain by other means. By carefully selecting the flux composition and the cooling rate, it is possible to control the size and perfection of the resulting crystals. This technique has been successfully used to synthesize a variety of lanthanide-containing compounds. researchgate.net

These advanced synthesis strategies are paving the way for the rational design of cerium(III) iodate materials with tailored properties for a range of technological applications.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Pathways

Understanding the intricate mechanisms of crystal nucleation and growth is paramount for controlling the synthesis of materials with desired properties. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reaction pathways are providing unprecedented insights into the formation of cerium(III) iodate. These methods enable researchers to observe the evolution of species in solution and the transformation of solid phases as they occur, moving beyond the limitations of traditional ex situ characterization which only analyzes the final product.

Key in situ spectroscopic techniques being applied in this field include:

In Situ Raman Spectroscopy: This non-destructive technique provides information about the vibrational modes of molecules and crystal lattices. crystallizationsystems.comcrystallizationsystems.com It is particularly well-suited for monitoring crystallization processes in solution, as water has a weak Raman signal. crystallizationsystems.comcrystallizationsystems.com By tracking changes in the Raman spectra over time, researchers can identify the formation of intermediate species, monitor the consumption of reactants, and observe polymorphic transformations in real-time. crystallizationsystems.comrsc.org This allows for a detailed understanding of the reaction kinetics and the factors that influence the final crystal structure. crystallizationsystems.com

In Situ X-ray Diffraction (XRD): Synchrotron-based in situ XRD allows for the rapid collection of diffraction patterns, providing real-time information about the evolution of the crystalline phases during a reaction. This technique is invaluable for identifying transient crystalline intermediates and for studying the kinetics of phase transformations. researcher.life

In Situ UV-Vis Spectroscopy: This technique can be used to monitor changes in the concentration of metal ions and other chromophoric species in the reaction solution. By tracking the absorbance at specific wavelengths, it is possible to follow the progress of the reaction and determine reaction kinetics. osti.gov

The data obtained from these in situ techniques provide a dynamic picture of the crystallization process, revealing the complex interplay between solution chemistry and solid-state transformations. This knowledge is crucial for optimizing synthesis conditions to achieve precise control over the final product's properties.

High-Pressure and High-Temperature Studies on Solid-State Behavior and Phase Transitions

The behavior of materials under extreme conditions of pressure and temperature is a fundamental area of solid-state chemistry and physics. High-pressure and high-temperature studies on cerium(III) iodate and related compounds are revealing fascinating insights into their structural stability, phase transitions, and physical properties. scispace.com These investigations are not only of academic interest but also have implications for the synthesis of novel materials and understanding the behavior of materials in geological environments and under industrial processing conditions.

Key findings from high-pressure and high-temperature studies include:

Pressure-Induced Phase Transitions: Many iodates undergo structural phase transitions under high pressure. uv.es For instance, KIO₃ exhibits two pressure-induced phase transitions at 7 GPa and 14 GPa. researchgate.net High-pressure Raman spectroscopy and X-ray diffraction are powerful tools for detecting these transitions and determining the crystal structures of the high-pressure phases. uv.esresearchgate.net The application of pressure can lead to changes in coordination numbers and the formation of denser, more compact crystal structures. uv.es In some cases, high-pressure phases can be recovered at ambient conditions, offering a route to new materials with unique properties. researchgate.net

Thermal Stability and Decomposition: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of cerium(III) iodate and its decomposition pathways at elevated temperatures. niscpr.res.innist.gov Understanding the decomposition mechanism is crucial for defining the upper temperature limits for the use of these materials. For example, TGA of cerium phospho iodate shows distinct weight loss regions corresponding to the loss of moisture and the condensation of structural hydroxyl groups, followed by the formation of the final crystalline product at higher temperatures. niscpr.res.in

Supercritical Hydrothermal Synthesis: The use of supercritical fluids, such as water at high temperatures and pressures, provides a unique reaction environment for the synthesis of novel materials. acs.orgresearchgate.net Supercritical hydrothermal methods have been successfully employed to synthesize new polar phases of lanthanide iodates, which are not accessible through conventional hydrothermal techniques. acs.orgresearchgate.net These conditions can promote the formation of non-centrosymmetric crystal structures with interesting properties like second-harmonic generation. acs.org

The data gathered from these high-pressure and high-temperature experiments are essential for constructing phase diagrams and for developing a comprehensive understanding of the structure-property relationships in cerium(III) iodate and the broader family of metal iodates.

Refined Computational Modeling for Complex Reactivity and Material Design

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for complementing experimental studies and providing deeper insights into the electronic structure, bonding, and reactivity of materials. uv.es In the context of cerium(III) iodate, refined computational models are being used to predict and understand complex reactivity and to guide the design of new materials with tailored properties.

Applications of computational modeling in this field include:

Predicting Crystal Structures and Properties: DFT calculations can be used to predict the stable crystal structures of cerium(III) iodate and to calculate various properties such as lattice parameters, electronic band structure, and optical properties. rsc.orgresearchgate.netnih.gov These calculations can help to interpret experimental data and to screen for new materials with desirable characteristics. For example, DFT calculations have been used to estimate the band gap and nonlinear optical properties of new cerium iodate fluorides. rsc.orgresearchgate.net

Understanding Reaction Mechanisms: Computational modeling can be used to investigate the reaction pathways of the synthesis and decomposition of cerium(III) iodate. osti.gov By calculating the energies of reactants, intermediates, and products, it is possible to identify the most likely reaction mechanisms and to understand the factors that control the reaction kinetics. acs.org This information is invaluable for optimizing synthesis conditions and for designing more efficient synthetic routes.

Investigating the Role of Cerium's Electronic Structure: The presence of f-electrons in cerium gives rise to complex electronic and magnetic properties. Computational models can be used to study the role of the Ce 4f states in the chemical bonding and reactivity of cerium(III) iodate. rsc.org This understanding is crucial for explaining the unique properties of cerium-containing materials and for designing new materials with specific electronic or magnetic functionalities.

The synergy between computational modeling and experimental research is accelerating the pace of discovery in cerium(III) iodate chemistry, enabling a more rational and predictive approach to materials design.

Synergistic Research with Other Lanthanide Iodate Systems for Comparative Studies

The systematic study of a homologous series of compounds is a powerful strategy for understanding the influence of subtle changes in ionic radius and electronic configuration on structure and properties. Synergistic research involving cerium(III) iodate and other lanthanide iodate systems provides a framework for such comparative studies. acs.orgresearchgate.net By comparing the synthesis, structure, and properties of different lanthanide iodates, researchers can elucidate trends and develop a more comprehensive understanding of the factors that govern the behavior of this class of materials.

Key aspects of these comparative studies include:

The Lanthanide Contraction: The gradual decrease in ionic radius across the lanthanide series (the lanthanide contraction) has a significant impact on the crystal structures and coordination environments of the lanthanide iodates. Comparative structural studies of isostructural series of lanthanide complexes can reveal how the metal-ligand bond distances and coordination geometries change as a function of the lanthanide ion. acs.orgresearchgate.net

Influence on Physical Properties: The nature of the lanthanide ion also influences the physical properties of the iodates, such as their magnetic and optical properties. researchgate.net For example, comparative studies of the luminescence of different lanthanide-doped materials can provide insights into energy transfer processes and help in the design of more efficient phosphors. nih.gov

Exploring Chemical Reactivity: The reactivity of lanthanide iodates can also vary across the series. Comparative studies of their thermal stability, solubility, and reactivity with other chemical species can reveal trends that are related to the properties of the lanthanide ion. aip.org

By systematically investigating the entire family of lanthanide iodates, researchers can build a robust understanding of the structure-property relationships that govern their behavior. This knowledge is essential for the rational design of new materials with optimized properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.